molecular formula C22H22N4O3S2 B2861842 N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide CAS No. 953983-89-6

N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2861842
CAS No.: 953983-89-6
M. Wt: 454.56
InChI Key: QALYJSGQTIJOLT-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that features a thiazole ring, an acetamide group, and a p-tolylamino group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.

    Introduction of the Acetamide Group: This step might involve the acetylation of an amine group using acetic anhydride or acetyl chloride.

    Attachment of the p-Tolylamino Group: This could be done through a nucleophilic substitution reaction where a p-tolylamine reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This could involve nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and acetamide group could play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide
  • N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(methylamino)ethyl)thiazol-2-yl)thio)acetamide

Uniqueness

N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide is unique due to the presence of the p-tolylamino group, which can influence its biological activity and chemical reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S2/c1-14-6-8-16(9-7-14)24-20(28)11-19-12-30-22(26-19)31-13-21(29)25-18-5-3-4-17(10-18)23-15(2)27/h3-10,12H,11,13H2,1-2H3,(H,23,27)(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALYJSGQTIJOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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